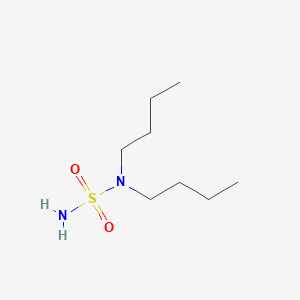

(Dibutylsulfamoyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of amines like (Dibutylsulfamoyl)amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of an aldehyde or ketone with a primary or secondary amine .Molecular Structure Analysis

The nitrogen atom in amines is sp3 hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The molecular formula of (Dibutylsulfamoyl)amine is C8H20N2O2S .Chemical Reactions Analysis

Amines, including (Dibutylsulfamoyl)amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Amines, including (Dibutylsulfamoyl)amine, have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . The nitrogen atom in amines is sp3 hybridized, leading to a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .Aplicaciones Científicas De Investigación

Reductive Amination Catalysis (Dibutylsulfamoyl)amine is involved in the catalysis of reductive amination processes. A study by Apodaca and Xiao (2001) demonstrates the use of phenylsilane as a reductant and dibutyltin dichloride as a catalyst for the direct reductive amination of aldehydes and ketones, indicating potential applications in organic synthesis (Apodaca & Xiao, 2001).

Synthesis of Biobased Amines (Dibutylsulfamoyl)amine plays a role in the synthesis of biobased amines, which are crucial in the chemical industry for the production of various polymers. Research by Froidevaux et al. (2016) highlights its use as a building block in material chemistry, particularly in the creation of biobased polymers (Froidevaux et al., 2016).

Applications in Epoxy Vitrimers The compound finds application in the field of epoxy vitrimers, where it is used to generate covalently bonded tertiary amines. Altuna et al. (2019) explored its use in creating materials with potential advantages in terms of reactivity and stability (Altuna et al., 2019).

SO2-binding Organic Liquid N,N-Dibutylundecanolamine, a related compound, can chemically bind SO2 to form a zwitterionic liquid, as found by Heldebrant et al. (2010). This suggests potential applications in flue gas desulfurization (Heldebrant et al., 2010).

Biomass-based Alcohol Amination The amination of biomass-based alcohols using (Dibutylsulfamoyl)amine-related processes is an area of interest in the chemical industry. Pera‐Titus and Shi (2014) discussed its significance in the manufacture of various chemicals and pharmaceuticals (Pera‐Titus & Shi, 2014).

Propiedades

IUPAC Name |

1-[butyl(sulfamoyl)amino]butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJCHJJDYIRWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005513.png)

![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)

![3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005521.png)

![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)